(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The general procedure involves the reaction of a halogenated pyridine derivative with a thiazole boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding borane derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(thiazol-4-yl)pyridine-3-boronic acid: Similar structure but with different substitution pattern on the thiazole ring.
3-Pyridinylboronic acid: Lacks the fluoro and thiazole substituents, making it less specific in its interactions.
4-Pyridinylboronic acid: Similar boronic acid functionality but different substitution on the pyridine ring.
Uniqueness
(4-Fluoro-6-(thiazol-2-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group and the thiazole ring enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H6BFN2O2S |
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Molecular Weight |
224.02 g/mol |
IUPAC Name |
[4-fluoro-6-(1,3-thiazol-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O2S/c10-6-3-7(8-11-1-2-15-8)12-4-5(6)9(13)14/h1-4,13-14H |
InChI Key |
VBNZHZLXGRICBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2=NC=CS2)(O)O |
Origin of Product |
United States |
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